Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-[(piperidin-4-yl)methyl]pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl methyl (piperidin-4-yl)carbamate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C15H28N2O2 |
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Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
YWUSDPTXOULTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2CCNCC2 |
Origin of Product |
United States |
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